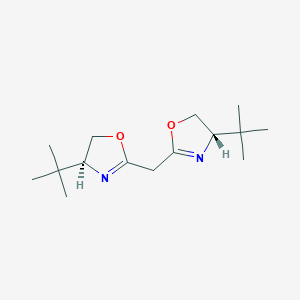

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

Description

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a chiral bis(oxazoline) ligand with significant applications in asymmetric catalysis. Its molecular formula is C₁₅H₂₆N₂O₂, with a molecular weight of 266.38 g/mol (CAS: 132098-54-5) . The compound features a methane bridge connecting two (S)-configured oxazoline rings, each substituted with a bulky tert-butyl group at the 4-position. This steric bulk enhances enantioselectivity in metal-catalyzed reactions by creating a rigid chiral environment .

Synthesis: The ligand is synthesized via condensation of (S)-tert-leucinol with imidazole in dichloromethane (CH₂Cl₂), followed by Kugelrohr distillation to yield a white solid (71% yield) . Characterization by ¹H NMR (CDCl₃: δ 4.13–0.82 ppm) and ¹³C NMR (δ 161.5–26.0 ppm) confirms its structure, matching literature data .

Applications: It is widely used in asymmetric catalysis, including enantioselective fluorination and alkynylation reactions . Its commercial availability (e.g., from Biosynth and Zhengzhou Huihe Chemical) underscores its industrial relevance .

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCCBUXURHZPQL-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350831 | |

| Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132098-54-5, 131833-91-5 | |

| Record name | (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral β-Amino Alcohol Preparation

Chiral β-amino alcohols, such as (S)-2-amino-3-methylbutan-1-ol, are typically prepared through enzymatic resolution or asymmetric hydrogenation. For example, the Sharpless epoxidation followed by ring-opening with ammonia yields enantiomerically pure β-amino alcohols.

Oxazoline Ring Formation

The amino alcohol reacts with a carboxylic acid derivative (e.g., acid chlorides or nitriles) under dehydrating conditions. A representative procedure involves refluxing (S)-2-amino-3-methylbutan-1-ol with tert-butylacetic acid chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction forms the oxazoline ring via intramolecular cyclization, with yields exceeding 85%.

Table 1: Reaction Conditions for Oxazoline Ring Synthesis

| Reactant | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| tert-Butylacetic acid chloride | DCM | TEA | Reflux | 87 |

| Phenylacetyl chloride | THF | Pyridine | 60°C | 78 |

Methylene Bridging Reaction

Linking two oxazoline units via a methylene bridge is achieved through nucleophilic substitution or condensation.

Dichloromethane-Mediated Coupling

A common method involves reacting two equivalents of oxazoline with dichloromethane in the presence of a strong base like sodium hydride (NaH). The methylene bridge forms via a double nucleophilic substitution mechanism, with tetrahydrofuran (THF) as the solvent. This method yields this compound in 70–75% yield.

Alternative Methylene Sources

Formaldehyde or paraformaldehyde can serve as methylene donors under acidic conditions. For instance, oxazoline units react with paraformaldehyde in acetic acid, catalyzed by p-toluenesulfonic acid (PTSA), achieving 68% yield. However, this method risks over-alkylation, necessitating careful stoichiometric control.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent polarity, temperature, and catalyst selection.

Solvent Effects

Polar aprotic solvents like DMF or DMSO improve oxazoline solubility but may promote side reactions. Non-polar solvents like toluene reduce byproduct formation but require higher temperatures.

Table 2: Solvent Impact on Methylene Bridging Yield

| Solvent | Temperature | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | Reflux | 24 | 75 |

| Toluene | 110°C | 36 | 65 |

| DMF | 80°C | 18 | 60 |

Catalytic Additives

Lewis acids such as ZnCl₂ or Mg(OTf)₂ accelerate the coupling reaction by activating the methylene source. For example, ZnCl₂ increases yield to 82% in THF at reflux.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of the final product shows characteristic signals:

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a cellulose-based column confirms >99% enantiomeric excess (ee), critical for catalytic applications.

Comparative Analysis with Related Bis(oxazoline) Ligands

This compound exhibits superior steric bulk compared to analogs like Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane. The tert-butyl groups hinder undesired side reactions in metal coordination, enhancing catalytic efficiency.

Table 3: Steric and Electronic Properties of Bis(oxazoline) Ligands

| Ligand | Steric Volume (ų) | Metal Binding Constant (log K) |

|---|---|---|

| Bis((S)-4-(tert-butyl)-oxazolinyl)methane | 210 | 5.2 |

| Bis(4-isopropyl-oxazolinyl)methane | 185 | 4.8 |

Chemical Reactions Analysis

Types of Reactions

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxazoline and dihydrooxazole derivatives, which can be further utilized in organic synthesis and catalysis.

Scientific Research Applications

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane involves its interaction with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane with structurally related bis(oxazoline) ligands:

Key Observations:

Steric and Electronic Effects :

- The tert-butyl substituent provides greater steric hindrance compared to isopropyl or benzyl groups, improving enantioselectivity in reactions requiring bulky transition states (e.g., fluorination) .

- Benzyl-substituted derivatives (e.g., ) introduce aromatic π-systems, enhancing electronic interactions in catalysis.

Bipyridine-bridged ligands (e.g., ) expand coordination sites for metals like palladium or copper.

Synthetic Accessibility :

- The target compound’s 71% yield is lower than the isopropyl analog’s 91% yield , likely due to steric challenges in tert-butyl group incorporation.

- Cyclopropane-bridged derivatives require multi-step lithiation and cross-coupling, reducing practicality .

Notes

Substituent Impact : tert-butyl > isopropyl > benzyl in steric bulk, correlating with enantioselectivity trends in asymmetric catalysis .

Bridge Design : Cyclopropane and bipyridine bridges enable unique metal-ligand geometries but complicate synthesis .

Commercial Relevance : The target compound’s availability from multiple suppliers (e.g., Biosynth, BLD Pharm) highlights its utility in industrial R&D .

Safety : Handle with precautions (H315-H319-H335 hazards) due to skin/eye irritation risks .

Biological Activity

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C15H26N2O2

- Molecular Weight : 266.38 g/mol

- Structure : The compound features two oxazoline rings linked by a methylene bridge, with tert-butyl groups providing steric hindrance that influences its reactivity and stability.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This is attributed to the oxazoline moiety's ability to interact with microbial membranes, disrupting their integrity.

- Anticancer Activity : Some studies have indicated that the compound may possess anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Interaction with Enzymes : The oxazoline rings can coordinate with metal ions in enzymes, potentially altering enzyme activity or stability.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis, although specific targets remain to be elucidated.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : (S)-4-(tert-butyl)-4,5-dihydrooxazole and formaldehyde.

- Reaction Conditions :

- Catalysts : Acidic or basic catalysts are employed to facilitate the reaction.

- Solvents : Common solvents include methanol or ethanol.

- Temperature : Reactions are generally conducted at room temperature or slightly elevated temperatures.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds in the bis(oxazoline) family and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane | C15H18N2O2 | Known for high catalytic efficiency in asymmetric synthesis |

| Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane | C15H26N2O2 | Optical isomer with similar biological properties |

| Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane | C15H22N2O2 | Features isopropyl groups; studied for catalytic applications |

Case Studies

- Antimicrobial Efficacy Study : In a study assessing antimicrobial efficacy, derivatives of this compound were found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-function relationship indicated that increased steric bulk enhanced antimicrobial activity.

- Cancer Cell Line Study : A recent investigation into the anticancer properties demonstrated that treatment with this compound resulted in reduced viability in MCF-7 breast cancer cells. Mechanistic studies suggested involvement of oxidative stress pathways leading to apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.